molecular formula C14H22Cl2N2O2S B1172121 4,5-dichloro-N-[3-(diethylamino)propyl]-2-methylbenzene-1-sulfonamide

4,5-dichloro-N-[3-(diethylamino)propyl]-2-methylbenzene-1-sulfonamide

Cat. No.: B1172121
M. Wt: 353.302
InChI Key: XLEYALZXJFXSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dichloro-N-[3-(diethylamino)propyl]-2-methylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-N-[3-(diethylamino)propyl]-2-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the sulfonation of 2-methylbenzene, followed by chlorination to introduce the dichloro groups. The final step involves the reaction with 3-(diethylamino)propylamine under controlled conditions to form the desired sulfonamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation and chlorination processes, followed by the introduction of the diethylamino propyl group. These processes are typically carried out in specialized reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-N-[3-(diethylamino)propyl]-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-dichloro-N-[3-(diethylamino)propyl]-2-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-dichloro-N-[3-(diethylamino)propyl]-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-dichloro-N-[3-(dimethylamino)propyl]-2-methylbenzene-1-sulfonamide
  • 4,5-dichloro-N-[3-(diethylamino)propyl]-2-methylbenzene-1-sulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H22Cl2N2O2S

Molecular Weight

353.302

IUPAC Name

4,5-dichloro-N-[3-(diethylamino)propyl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C14H22Cl2N2O2S/c1-4-18(5-2)8-6-7-17-21(19,20)14-10-13(16)12(15)9-11(14)3/h9-10,17H,4-8H2,1-3H3

InChI Key

XLEYALZXJFXSTI-UHFFFAOYSA-N

SMILES

CCN(CC)CCCNS(=O)(=O)C1=CC(=C(C=C1C)Cl)Cl

Origin of Product

United States

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